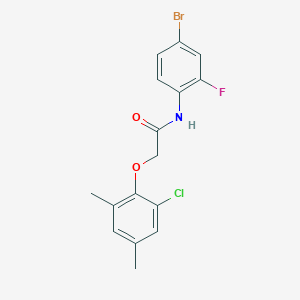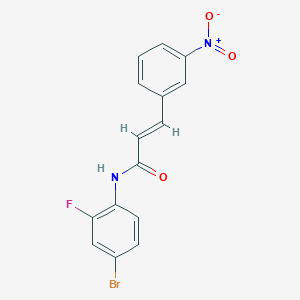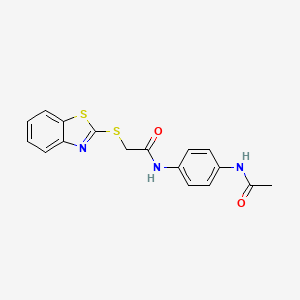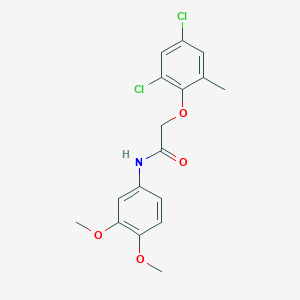
2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide
Descripción general
Descripción
2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide is an organic compound with a complex structure that includes chlorine, iodine, and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a benzamide derivative followed by chlorination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can be easily recycled is common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler hydrocarbon structure.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical assays and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide
- 2-chloro-N-(3-chloro-2-methylphenyl)propanamide
Uniqueness
What sets 2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide apart from similar compounds is the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity. This makes it particularly useful in applications where iodine’s unique properties are advantageous, such as in radiolabeling for imaging studies.
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO/c1-8-11(15)3-2-4-13(8)18-14(19)10-7-9(17)5-6-12(10)16/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMGNEASYXVUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3694630.png)
![2-cyano-3-{4-[2-(isopropylamino)-2-oxoethoxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B3694631.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B3694650.png)

![N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B3694666.png)
![5-(3-chloro-2-methylphenyl)-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3694673.png)
![(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3694678.png)


![4-{5-[(2-Tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B3694709.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B3694722.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3694727.png)
![N-(4-{[(benzoylamino)carbonothioyl]amino}phenyl)-4-tert-butylbenzamide](/img/structure/B3694736.png)
